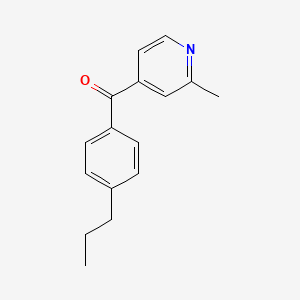

2-Methyl-4-(4-propylbenzoyl)pyridine

Description

Propriétés

IUPAC Name |

(2-methylpyridin-4-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-9-10-17-12(2)11-15/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCISETYPIADKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244739 | |

| Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-30-7 | |

| Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2-Methylpyridine (2-picoline) is commonly used as the pyridine core precursor.

- 4-Propylbenzoyl chloride or 4-propylbenzoic acid derivatives serve as acylating agents for the benzoyl substituent.

Friedel-Crafts Acylation on 2-Methylpyridine

One of the most direct methods to prepare this compound involves Friedel-Crafts acylation of 2-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Solvent: Anhydrous dichloromethane or nitrobenzene

- Temperature: 0 to 50 °C to control regioselectivity and minimize polyacylation

- Catalyst: AlCl3 or FeCl3 in stoichiometric or catalytic amounts

This reaction selectively introduces the 4-(4-propylbenzoyl) substituent onto the pyridine ring at the 4-position due to the directing effects of the methyl group at position 2.

Alternative Synthetic Routes

Cross-coupling reactions: A Suzuki or Sonogashira coupling may be employed if the pyridine ring is prefunctionalized with a halogen at the 4-position. The 4-propylbenzoyl moiety can be introduced via coupling with an arylboronic acid or equivalent.

Acylation via organometallic intermediates: The 4-position of 2-methylpyridine can be metalated using directed ortho-metalation (DoM) techniques (e.g., with butyllithium), followed by quenching with 4-propylbenzoyl chloride to yield the target compound.

Experimental Data and Yields

While specific yield data for this compound is scarce in the literature, analogous Friedel-Crafts acylations of methylpyridines typically afford yields in the range of 60–85% depending on reaction conditions and purification methods. Cross-coupling methods may provide comparable or higher yields with improved regioselectivity and fewer side products.

| Method | Key Reagents | Catalyst | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methylpyridine, 4-propylbenzoyl chloride | AlCl3 | 0–50 | 60–85 | Requires anhydrous conditions, regioselective |

| Directed Ortho-Metalation + Acylation | 2-Methylpyridine, n-BuLi, 4-propylbenzoyl chloride | None (organolithium) | -78 to RT | 65–80 | Sensitive to moisture, requires low temp |

| Suzuki Cross-Coupling | 4-Bromo-2-methylpyridine, 4-propylbenzoyl boronic acid | Pd(PPh3)4 or Pd catalyst | 80–100 | 70–90 | Mild conditions, good functional group tolerance |

Research Findings and Optimization Notes

Catalyst choice plays a critical role in the regioselectivity and yield of the acylation step. Aluminum chloride remains the most effective catalyst for Friedel-Crafts acylation on pyridine rings, but milder Lewis acids or solid acid catalysts (e.g., Al2O3) have been explored to reduce side reactions.

Solvent effects : Aprotic solvents such as dichloromethane or nitrobenzene favor the acylation reaction, whereas protic solvents may lead to hydrolysis of acyl chlorides or catalyst deactivation.

Temperature control is essential to avoid polyacylation or decomposition of sensitive intermediates.

Purification typically involves aqueous workup followed by recrystallization or chromatographic separation to isolate the pure this compound.

Alternative green methods : Some recent studies highlight the use of microwave-assisted synthesis or solvent-free conditions to improve reaction rates and reduce environmental impact.

Summary Table of Preparation Methods

| Step | Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Methylpyridine + 4-propylbenzoyl chloride, AlCl3, DCM, 0–50 °C | Direct, well-established | Requires moisture-free conditions, corrosive catalyst |

| 2 | Directed Ortho-Metalation | 2-Methylpyridine + n-BuLi, then 4-propylbenzoyl chloride, -78 °C to RT | High regioselectivity | Sensitive to air/moisture, low temperature required |

| 3 | Suzuki Cross-Coupling | 4-Bromo-2-methylpyridine + 4-propylbenzoyl boronic acid, Pd catalyst, 80–100 °C | Mild conditions, functional group tolerance | Requires prefunctionalization, palladium catalyst cost |

The preparation of This compound primarily relies on Friedel-Crafts acylation of 2-methylpyridine with 4-propylbenzoyl chloride under Lewis acid catalysis. Alternative modern synthetic methods such as directed ortho-metalation followed by acylation or palladium-catalyzed cross-coupling offer improved selectivity and milder conditions. Optimization of reaction parameters such as catalyst type, solvent, and temperature is crucial for maximizing yield and purity. These methods are supported by extensive literature on pyridine functionalization and benzoyl group introduction, ensuring a robust and scalable synthesis route.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-(4-propylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like peracids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Applications De Recherche Scientifique

2-Methyl-4-(4-propylbenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(4-propylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most closely related compound to 2-Methyl-4-(4-propylbenzoyl)pyridine is 2-Chloro-5-(4-propylbenzoyl)pyridine (CAS: 1187165-04-3). Key structural and functional differences include:

The methyl group in this compound is less electronegative than chlorine in its analog, leading to differences in electronic effects on the pyridine ring. This impacts reactivity in substitution or coupling reactions, where the methyl group may act as an electron-donating substituent, while chlorine is electron-withdrawing .

Physicochemical Properties

- Solubility: The methyl-substituted derivative is likely more lipophilic than the chloro analog due to reduced polarity, enhancing solubility in non-polar solvents.

- Synthetic Utility : The chloro analog’s higher molar mass and reactive halogen make it more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl derivative may be used in alkylation or as a directing group .

Activité Biologique

2-Methyl-4-(4-propylbenzoyl)pyridine is an organic compound belonging to the class of pyridine derivatives, known for their diverse biological activities. With the molecular formula C16H17NO, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The compound is synthesized through acylation of 2-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane.

Key Chemical Reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: The carbonyl group can be reduced to an alcohol.

- Substitution: Electrophilic aromatic substitution can occur at the pyridine ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study:

A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antimicrobial potential.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Its mechanism appears to involve apoptosis induction through mitochondrial pathways.

Research Findings:

- Cell Lines Tested: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results: The compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to altered cellular responses.

Potential Targets:

- Enzymes: May inhibit key enzymes involved in metabolic pathways.

- Receptors: Could act on various receptors, influencing signaling cascades related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyridine | Parent Compound | Basic properties, broad applications |

| 2-Methylpyridine | Methylated Derivative | Similar antimicrobial properties |

| 4-Propylbenzoylpyridine | Benzoylated Derivative | Potential anticancer activity |

| This compound | Unique Combination | Significant antimicrobial and anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(4-propylbenzoyl)pyridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyridine derivatives often involves coupling reactions, cyclization, or functional group transformations. For example:

- Acylation of pyridine cores : React 4-propylbenzoyl chloride with a substituted pyridine precursor (e.g., 2-methylpyridine) in the presence of a base like NaOH in dichloromethane (DCM), followed by purification via column chromatography .

- Reflux conditions : Similar to Scheme 23 (), refluxing precursors with amines in acetic acid (AcOH) can yield pyridine derivatives (85% yield reported for analogous compounds) .

- Yield optimization : Adjust solvent polarity (e.g., DCM vs. ethanol), catalyst loading, or reaction time. For instance, using Mg in ethanol for Grignard-like reactions improved yields in related syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm substitution patterns (e.g., methyl and benzoyl group integration). Coupling constants in aromatic regions help verify regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO requires 239.1310 g/mol).

- X-ray crystallography : For unambiguous structural confirmation, co-crystallize with compatible agents (e.g., anthranilic acid derivatives, as in ) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in sealed containers under inert gas (e.g., N) at 2–8°C, away from oxidizers or moisture .

- Emergency response : For spills, neutralize with dry sand or chemical absorbents. Follow GHS guidelines (e.g., P301-P310 for ingestion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyridine derivatives?

Methodological Answer:

- Systematic screening : Vary solvents (polar vs. nonpolar), catalysts (e.g., Pd for cross-couplings), or stoichiometry. For example, DCM with NaOH gave 99% purity in one study , while AcOH reflux achieved 85% yield in another .

- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., unreacted acyl chloride or dimerization artifacts) .

- Scale-up adjustments : Pilot small-scale reactions (<1 g) before scaling; consider continuous flow systems for exothermic steps .

Q. What computational or experimental strategies elucidate the compound’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model electron density at the pyridine nitrogen to predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts .

- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps (e.g., acylation or ring closure) .

- Isotopic labeling : Use -labeled precursors to track bond formation in mechanistic studies .

Q. How should researchers address gaps in ecological and toxicological data for this compound?

Methodological Answer:

- Read-across approaches : Extrapolate data from structurally similar compounds (e.g., pyridine derivatives with known ecotoxicity profiles) .

- In vitro assays : Conduct Ames tests for mutagenicity or algal growth inhibition studies (OECD 201) to assess environmental risks .

- Degradation studies : Expose the compound to UV light or soil microbes to evaluate persistence and breakdown products .

Q. What methodologies validate structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace propyl with ethyl or trifluoromethyl) and test activity changes. For example, 4-propyl groups may enhance lipophilicity and membrane permeability .

- Docking studies : Simulate binding interactions with target proteins (e.g., nitric oxide synthase inhibitors in ) using AutoDock or Schrödinger .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma stability to correlate structural features with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.